4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone

概要

説明

The compound 4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone is a benzophenone derivative, which is a class of compounds known for their diverse applications in organic chemistry, including their use as intermediates in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related benzophenone derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various pathways. For instance, the paper titled "Efficient Routes Toward 4-[(2-Aminoethoxy)methyl]benzophenone" describes the synthesis of a novel benzophenone derivative through two different pathways starting from 4-(bromomethyl)benzophenone and methyl 4-(bromomethyl)benzoate, respectively . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound 4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone, possibly involving the introduction of a 1,3-dioxolan-2-yl group to a suitable benzophenone precursor.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their physicochemical properties and reactivity. The paper on the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes reports that these compounds have completely planar molecular structures and are packed in a herringbone arrangement . Although the specific molecular structure of 4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone is not provided, it can be inferred that the planarity and packing of the molecule could influence its chemical reactivity and interactions with other molecules.

Chemical Reactions Analysis

Benzophenone derivatives are known to participate in various chemical reactions. The paper on (acyloxy)benzophenones describes the synthesis of a series of 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones, which are potent and selective inhibitors of human neutrophil elastase . This indicates that benzophenone derivatives can be functionalized to obtain specific biological activities, suggesting that 4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone could also be modified to enhance its reactivity or to target specific enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are often characterized by techniques such as cyclic voltammetry (CV) and UV-vis spectra, as mentioned in the paper on benzo[1,2-b:4,5-b']dichalcogenophenes . Additionally, the thermal stability of a related compound was studied using thermogravimetric analysis, which showed stability in a certain temperature range . These methods could be applied to 4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone to determine its electrochemical properties, UV absorption characteristics, and thermal stability.

科学的研究の応用

Environmental Fate and Biological Impact

Benzophenones, due to their widespread use in personal care products, have been frequently detected in aquatic environments. Studies have shown that these compounds can undergo transformations, such as conversion to benzophenone-1 (BP-1), and accumulate in aquatic organisms. For instance, exposure to benzophenone-3 (BP-3), a closely related compound, leads to alterations in gene expression related to the hormonal system in zebrafish, suggesting potential endocrine-disrupting activities at both adult and embryonic life stages. These changes include down-regulation of estrogen receptor 1, androgen receptor, and aromatase B in the brain of adult male zebrafish, indicative of antiandrogenic activity (Blüthgen, Zucchi, & Fent, 2012).

Metabolic and Pharmacokinetic Studies

Metabolism studies of benzophenone derivatives in animal models have identified various metabolites, elucidating the metabolic pathways these compounds undergo. For example, benzophenone-3 metabolites in rats include benzophenone oxime, benzophenone oxime glucuronide, and 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, among others. These findings highlight the metabolic transformation benzophenone compounds can undergo, leading to a diverse range of metabolites with potential biological activities (Liu et al., 2005).

Ecotoxicological Effects

Benzophenones have also been studied for their ecotoxicological effects, particularly on aquatic organisms. The exposure of freshwater caddisfly larvae to organic UV filters, including benzophenone derivatives, has shown feeding inhibition and alterations in energy metabolism, highlighting the potential ecological risks posed by these compounds in aquatic environments (Campos et al., 2017).

作用機序

The mechanism of action of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone is not specified in the sources I have. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable if the compound is not intended for human or veterinary use.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound. The MSDS includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

将来の方向性

特性

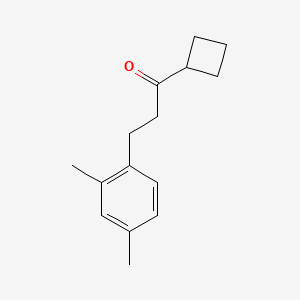

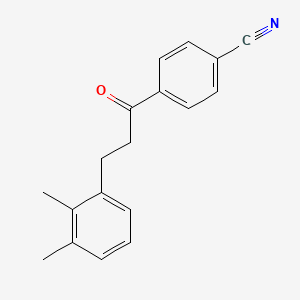

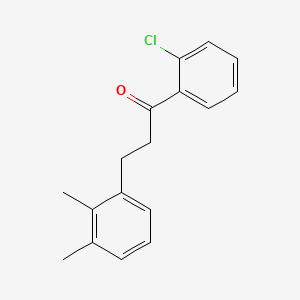

IUPAC Name |

ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)19-23-11-12-24-19/h3-10,19H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHILKVXRYHSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645106 | |

| Record name | Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

CAS RN |

898760-00-4 | |

| Record name | Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine](/img/structure/B3023846.png)